Ethenyl(methyl)diphenoxysilane
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Overview
Description
Ethenyl(methyl)diphenoxysilane is an organosilicon compound characterized by the presence of ethenyl (vinyl), methyl, and diphenoxy groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl(methyl)diphenoxysilane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a vinylsilane reacts with a hydrosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and scalable method.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or chromatography to remove impurities and obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethenyl(methyl)diphenoxysilane undergoes several types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The phenoxy groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group may yield epoxides, while substitution of the phenoxy groups can lead to a wide range of functionalized silanes.
Scientific Research Applications
Ethenyl(methyl)diphenoxysilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials, such as polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The mechanism by which ethenyl(methyl)diphenoxysilane exerts its effects involves the interaction of its functional groups with various molecular targets. The vinyl group can participate in polymerization reactions, while the phenoxy groups can form hydrogen bonds or coordinate with metal ions. These interactions enable the compound to modify the properties of materials or interact with biological molecules in specific ways.
Comparison with Similar Compounds
Similar Compounds
Vinyltrimethoxysilane: Similar in structure but contains methoxy groups instead of phenoxy groups.
Methylphenylsilane: Contains a phenyl group instead of a vinyl group.
Diphenyldimethoxysilane: Contains two phenyl groups and methoxy groups instead of a vinyl group.
Uniqueness
Ethenyl(methyl)diphenoxysilane is unique due to the combination of its vinyl, methyl, and diphenoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
62883-97-0 |
---|---|
Molecular Formula |
C15H16O2Si |
Molecular Weight |
256.37 g/mol |
IUPAC Name |
ethenyl-methyl-diphenoxysilane |
InChI |
InChI=1S/C15H16O2Si/c1-3-18(2,16-14-10-6-4-7-11-14)17-15-12-8-5-9-13-15/h3-13H,1H2,2H3 |
InChI Key |
DNSGBJONYWUWSV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C=C)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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